4-((4-Hydroxy-3-methoxyphenyl)methylene)-2-thioxo-1,3-thiazolidin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((4-Hydroxy-3-methoxyphenyl)methylene)-2-thioxo-1,3-thiazolidin-5-one is a complex organic compound known for its unique structural features and diverse applications in various scientific fields. This compound is characterized by the presence of a thiazolidinone ring, a methoxyphenyl group, and a hydroxyl group, which contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Hydroxy-3-methoxyphenyl)methylene)-2-thioxo-1,3-thiazolidin-5-one typically involves the condensation of 4-hydroxy-3-methoxybenzaldehyde with thiosemicarbazide under acidic or basic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which subsequently cyclizes to form the thiazolidinone ring. Common solvents used in this synthesis include ethanol or methanol, and the reaction is often carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as Lewis acids, can enhance the reaction rate and selectivity. Additionally, purification steps, including recrystallization and chromatography, are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-((4-Hydroxy-3-methoxyphenyl)methylene)-2-thioxo-1,3-thiazolidin-5-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The thioxo group can be reduced to a thiol or thioether.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions include quinone derivatives, thiol or thioether compounds, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
In chemistry, 4-((4-Hydroxy-3-methoxyphenyl)methylene)-2-thioxo-1,3-thiazolidin-5-one is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound has been studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for the development of new therapeutic agents targeting diseases such as cancer and bacterial infections.
Medicine
In medicine, derivatives of this compound have shown promise as anti-inflammatory and antimicrobial agents. Their ability to modulate biological pathways and inhibit the growth of pathogens highlights their potential in drug development.
Industry
In the industrial sector, this compound is used in the synthesis of dyes and pigments. Its chemical stability and reactivity make it suitable for applications in the production of high-performance materials.
Mechanism of Action
The mechanism by which 4-((4-Hydroxy-3-methoxyphenyl)methylene)-2-thioxo-1,3-thiazolidin-5-one exerts its effects involves the interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and hydrophobic interactions with these targets, leading to the inhibition or modulation of their activity. Pathways involved in these interactions include oxidative stress response and inflammatory signaling.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-3-methoxybenzaldehyde: A precursor in the synthesis of the target compound.
Thiosemicarbazide: Another precursor used in the synthesis.
2-Thioxo-1,3-thiazolidin-4-one: A structurally related compound with similar reactivity.
Uniqueness
4-((4-Hydroxy-3-methoxyphenyl)methylene)-2-thioxo-1,3-thiazolidin-5-one is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity
This detailed overview provides a comprehensive understanding of this compound, from its synthesis and chemical behavior to its applications and mechanism of action
Properties
IUPAC Name |
(4E)-4-[(4-hydroxy-3-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3S2/c1-15-9-5-6(2-3-8(9)13)4-7-10(14)17-11(16)12-7/h2-5,13H,1H3,(H,12,16)/b7-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMICVZBDWKUOJX-QPJJXVBHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C2C(=O)SC(=S)N2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/2\C(=O)SC(=S)N2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.